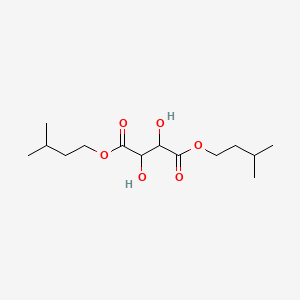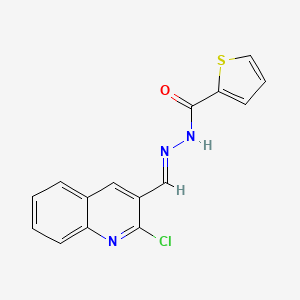
2-(Aminomethyl)-5-methoxypyran-4-one;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-methoxypyran-4-one;hydrobromide can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxypyran-4-one with formaldehyde and ammonium chloride under acidic conditions to form the aminomethyl derivative. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of 5-methoxypyran-4-one, followed by the aminomethylation reaction. The final step involves the conversion of the aminomethyl derivative to the hydrobromide salt using hydrobromic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-5-methoxypyran-4-one;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivatives.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(Aminomethyl)-5-methoxypyran-4-one;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(Aminomethyl)-5-methoxypyran-4-one;hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)pyridine
- 5-Methoxypyran-4-one
- 2-(Aminomethyl)-5-hydroxypyran-4-one
Uniqueness
2-(Aminomethyl)-5-methoxypyran-4-one;hydrobromide is unique due to the presence of both the aminomethyl and methoxy groups on the pyranone ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
特性
CAS番号 |
134563-16-9 |
|---|---|
分子式 |
C7H10BrNO3 |
分子量 |
236.06 g/mol |
IUPAC名 |
2-(aminomethyl)-5-methoxypyran-4-one;hydrobromide |
InChI |
InChI=1S/C7H9NO3.BrH/c1-10-7-4-11-5(3-8)2-6(7)9;/h2,4H,3,8H2,1H3;1H |
InChIキー |
BNIMZDZXWYKKPG-UHFFFAOYSA-N |
正規SMILES |
COC1=COC(=CC1=O)CN.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1-Carboxyethyl)amino]benzoic acid](/img/structure/B11969192.png)

![(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969207.png)
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11969215.png)


![(2E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969232.png)
![4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11969238.png)
![1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone](/img/structure/B11969245.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969250.png)

